N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 2-ethoxyaniline with 2-chloropyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- N-(2-Chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- N-(2-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Uniqueness
N-(2-Ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-2-19-12-7-4-3-6-11(12)17-13(18)10-20-14-15-8-5-9-16-14/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
XBNBHBMMBKHSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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